molecular formula C10H14N2O2 B1636376 2-(3,5-Dimethoxyphenyl)ethanimidamide

2-(3,5-Dimethoxyphenyl)ethanimidamide

Cat. No.: B1636376
M. Wt: 194.23 g/mol
InChI Key: NHDXTWWHZWADGQ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)ethanimidamide is an organic compound characterized by a phenyl ring substituted with two methoxy groups at the 3- and 5-positions, attached to an ethanimidamide moiety. The ethanimidamide group consists of a two-carbon chain terminating in an amidine functional group (–C(NH₂)NH₂). Structural analogs and related compounds, however, provide insights into plausible characteristics and applications .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)ethanimidamide

InChI

InChI=1S/C10H14N2O2/c1-13-8-3-7(5-10(11)12)4-9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H3,11,12)

InChI Key

NHDXTWWHZWADGQ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)CC(=N)N)OC

Canonical SMILES

COC1=CC(=CC(=C1)CC(=N)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Triazole Derivatives

Key Compounds :

  • 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid
  • 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid

Comparison :

  • Core Structure : The triazole derivatives feature a 1,2,4-triazole ring instead of the ethanimidamide group. The dimethoxyphenyl substituents vary in substitution patterns (2,4- or 3,4- vs. 3,5- in the target compound).
  • Synthesis : Synthesized via cyclocondensation and esterification, these compounds emphasize heterocyclic formation strategies, which may differ from the amidine-focused synthesis required for the target compound .
  • Characterization : Confirmed via IR spectroscopy (amide C=O and NH stretches), $^1$H NMR (methoxy protons at δ 3.8–4.0 ppm), and thin-layer chromatography (TLC) for purity . Similar techniques would apply to the target compound.
  • Toxicity : Predicted using GUSAR software, showing low acute toxicity (LD₅₀ > 2000 mg/kg). Ethanimidamide’s toxicity profile remains unstudied but could differ due to the amidine group’s basicity .

Table 1: Structural and Methodological Comparison

Parameter 2-(3,5-Dimethoxyphenyl)ethanimidamide Triazole Derivatives ()
Core Functional Group Ethanimidamide 1,2,4-Triazole with thioacetic acid
Substituent Positions 3,5-Dimethoxyphenyl 2,4- or 3,4-Dimethoxyphenyl
Synthesis Method Not reported Cyclocondensation, esterification
Characterization Presumed standard techniques IR, NMR, TLC
Toxicity Prediction Not studied Low acute toxicity (GUSAR prediction)

Ranitidine-Related Compounds

Key Compounds :

  • Ranitidine nitroacetamide
  • Ranitidine diamine hemifumarate
  • Ranitidine amino alcohol hemifumarate

Comparison :

  • Core Structure: These compounds feature furan rings, sulphanyl linkages, and dimethylamino groups, differing significantly from the ethanimidamide backbone. However, shared motifs like methoxy and dimethylamino groups highlight the role of electron-donating substituents in bioactivity .
  • Applications : Ranitidine derivatives are pharmaceutical intermediates or impurities. The target compound’s amidine group may similarly act as a precursor for drug synthesis (e.g., histamine H₂ antagonists) .
  • Regulatory Standards : Pharmacopeial specifications for ranitidine impurities emphasize purity thresholds and analytical methods (e.g., HPLC), which could inform quality control for the target compound .

Methoxy-Substituted Pesticides

Key Compounds :

  • Triflusulfuron methyl ester
  • Metsulfuron methyl ester

Comparison :

  • Core Structure : These herbicides contain triazine or pyrimidine rings with sulfonylurea bridges, contrasting with the ethanimidamide’s simpler structure. Methoxy groups in pesticides enhance herbicidal activity by influencing binding to acetolactate synthase .
  • Functional Groups : The target compound lacks sulfonyl or urea groups but shares methoxy substituents, suggesting divergent mechanisms of action.
  • Applications: Pesticides vs. The amidine group in the target compound may confer antimicrobial or enzyme-inhibitory properties .

Table 2: Functional Group and Application Comparison

Compound Type Key Functional Groups Applications
This compound Ethanimidamide, methoxy Hypothetical pharmaceuticals
Triazole derivatives Triazole, thioacetic acid Toxicity-studied candidates
Ranitidine impurities Furan, sulphanyl, dimethylamino Pharmaceutical intermediates
Sulfonylurea pesticides Triazine, sulfonylurea Herbicides

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